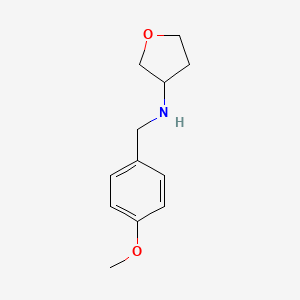

N-(4-Methoxybenzyl)tetrahydrofuran-3-amine

Description

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]oxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-14-12-4-2-10(3-5-12)8-13-11-6-7-15-9-11/h2-5,11,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVVJOKMMXFIHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2CCOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine generally follows a multi-step synthetic route involving:

- Formation of the tetrahydrofuran ring with a functional group at the 3-position (usually a hydroxymethyl or nitromethyl intermediate).

- Conversion of the functional group to an amine.

- Introduction of the 4-methoxybenzyl protecting or substituent group on the amine nitrogen.

These steps often involve catalytic hydrogenation, amination reactions, and protection/deprotection strategies.

Preparation of Tetrahydrofuran-3-amine Core

Catalytic Amination and Hydrogenation Method

A patented method describes the preparation of tetrahydrofuran-3-methylamine, which is closely related to tetrahydrofuran-3-amine derivatives, using a two-step catalytic process:

Aminating Reaction: Raw materials including tetrahydrofuran-3-formaldehyde are reacted with ammonia under nitrogen atmosphere in the presence of a bimetallic catalyst (Rh-Sn or Rh-Cu based on Al2O3 support). The reaction temperature ranges from 50 to 140°C. The aminating reaction proceeds until the intermediate imine and aldehyde impurities are minimized (≤0.1% by gas chromatography).

Hydrogenation Reaction: The imine intermediate is hydrogenated under hydrogen pressure (1.0-4.0 MPa) at 50-140°C to yield tetrahydrofuran-3-methylamine with high purity (99.1-99.8%) and yield (90.5-99.1%).

Post-Processing: After reaction completion, the mixture is cooled, catalyst filtered off, and the solution distilled under reduced pressure to isolate the amine product.

| Step | Conditions | Outcome |

|---|---|---|

| Aminating Reaction | 80°C, NH3 passed, N2 atmosphere | Tetrahydrofuran-3-formaldehyde ≤0.1% |

| Hydrogenation | 80°C, 2.0 MPa H2 | Tetrahydrofuran-3-imine ≤0.3% |

| Yield & Purity | 3-3.5 h total reaction time | Yield 90.5-96.4%, Purity 99.0-99.5% |

Catalysts used include 0.5-1.5% Sn and 3% Rh on Al2O3 supports.

Multi-Step Synthesis via Nitromethyl Intermediates

Another synthetic route involves the preparation of 3-aminomethyl tetrahydrofuran through nitromethyl intermediates:

Step 1: Synthesis of 2-nitromethyl-1,4-butanediol by reduction of 2-nitromethyl-1,4-diethyl succinate with sodium borohydride in a tetrahydrofuran/ethanol mixture at 15-20°C, followed by reflux at 60°C.

Step 2: Acid-catalyzed dehydration and cyclization of 2-nitromethyl-1,4-butanediol using p-toluenesulfonic acid at 120°C to form 3-nitromethyl tetrahydrofuran.

Step 3: Catalytic hydrogenation reduction of 3-nitromethyl tetrahydrofuran to 3-aminomethyl tetrahydrofuran.

This method offers a 74.0% yield for the diol intermediate and 82.4% yield for the cyclized tetrahydrofuran intermediate, with detailed NMR characterization confirming structures.

Introduction of the N-(4-Methoxybenzyl) Group

The N-(4-Methoxybenzyl) substituent is typically introduced via nucleophilic substitution or reductive amination on the tetrahydrofuran-3-amine intermediate:

Reductive Amination: The amine group on tetrahydrofuran-3-amine reacts with 4-methoxybenzaldehyde under reductive amination conditions, often using reducing agents like sodium cyanoborohydride or catalytic hydrogenation with palladium catalysts, to form the N-(4-methoxybenzyl) derivative.

Protection/Deprotection Strategies: In some synthetic routes, the amine is first protected with a suitable group (e.g., nosyl or benzyl) before ring modifications, followed by deprotection and N-substitution with 4-methoxybenzyl groups.

Representative Research Findings and Data

A detailed synthetic investigation reported the use of tosylation and cyclization techniques on triol intermediates to form tetrahydrofuran rings, followed by amination steps including reaction with benzylamines:

| Reaction Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Diol Protection/Deprotection | 2% H2SO4 in MeOH, r.t., 24 h | 76 | Formation of triol intermediate |

| Tosylation & Cyclization | TsCl, Bu2SnO catalyst, Et3N, CH2Cl2, reflux 2.5 h | 83-84 | Formation of tetrahydrofuran ring |

| Amination with BnNH2 | Tf2O, pyridine, CH2Cl2, −20 to 0°C, then 50°C | 67-76 | Introduction of benzylamine moiety |

| Catalytic Hydrogenation | Pd(OH)2-C, TFA, MeOH, r.t., 45 h | 76 | Reduction of azides to amines |

This approach demonstrates the feasibility of constructing complex tetrahydrofuran amines with benzyl substituents, applicable to N-(4-methoxybenzyl) derivatives by using 4-methoxybenzylamine analogously.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)tetrahydrofuran-3-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The oxolan ring can be reduced to form a more saturated amine.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Formation of N-[(4-hydroxyphenyl)methyl]oxolan-3-amine.

Reduction: Formation of N-[(4-methoxyphenyl)methyl]tetrahydrofuran-3-amine.

Substitution: Formation of various substituted amines depending on the electrophile used.

Scientific Research Applications

Synthetic Reaction Overview

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Alkylation | Oxolan-3-amine + 4-methoxybenzyl halide | Basic conditions, organic solvent | N-(4-Methoxybenzyl)tetrahydrofuran-3-amine |

| Oxidation | Potassium permanganate or chromium trioxide | Acidic conditions | N-[(4-hydroxyphenyl)methyl]oxolan-3-amine |

| Reduction | Palladium on carbon or lithium aluminum hydride | Catalytic hydrogenation | More saturated amine derivatives |

Chemical Research

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, which can be utilized in various chemical reactions, including substitution and reduction processes .

Biological Applications

The compound has been investigated for its potential interactions with biological macromolecules. Notably, similar compounds have shown promise as androgen receptor antagonists, suggesting that this compound may inhibit the growth of prostate cancer cells by disrupting androgen receptor activity. This mechanism positions it as a candidate for further pharmacological studies.

Pharmaceutical Development

While not yet approved for medical use, there is ongoing exploration into its pharmacological properties. The compound's structural features make it a candidate for drug development, particularly in targeting specific biological pathways related to cancer and other diseases .

Case Study 1: Anticancer Activity

A study examining compounds with similar structures found that tetrahydrofuran derivatives exhibited significant anti-proliferative effects on prostate cancer cell lines. The mechanism was attributed to their ability to antagonize androgen receptors, leading to reduced cell viability. This suggests that this compound could have analogous effects.

Case Study 2: Synthesis Optimization

Research focusing on optimizing the synthesis of tetrahydrofuran derivatives demonstrated that varying reaction conditions significantly impacted yield and purity. Continuous flow reactors were identified as a promising method to enhance scalability and efficiency in producing compounds like this compound .

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

a. N-Methyl vs. N-Benzyl Substitutions

- Compound 3b: (2R,3S)-2-(4-Methoxyphenyl)-N-methyltetrahydrofuran-3-amine () differs by having an N-methyl group instead of a benzyl group. The benzyl group in the target compound increases molecular weight (≈ 233 g/mol vs. ≈ 219 g/mol for 3b) and lipophilicity (logP ≈ 2.5 vs.

- Synthetic Implications : The benzyl group may require additional protection/deprotection steps during synthesis, as seen in and , whereas N-methyl analogs like 3b are synthesized via direct alkylation or reductive amination .

b. Aromatic vs. Non-Aromatic Substitutions

- Compound 3k: (2R,3S)-N-Methyl-2-(4-(trifluoromethyl)phenyl)tetrahydrofuran-3-amine () replaces the 4-methoxy group with a trifluoromethyl group.

Core Scaffold Modifications

a. Tetrahydrofuran vs. Quinazoline Cores

- Compound 4 : (S)-N⁴-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine () replaces the THF-amine with a quinazoline core. Quinazolines are planar aromatic systems with higher rigidity, favoring intercalation into DNA or kinase active sites. In contrast, the THF scaffold offers conformational flexibility, which may improve binding to less rigid targets .

b. Tetrahydrofuran vs. Morpholine Derivatives

- Morpholine Analogs : Compounds like those in incorporate a morpholine ring, which is more polar due to the oxygen atom’s lone pairs. This increases water solubility (e.g., logP ≈ 0.5–1.2 for morpholines vs. ≈ 2.5 for the target compound) but may reduce membrane permeability .

Biological Activity

N-(4-Methoxybenzyl)tetrahydrofuran-3-amine is a compound of increasing interest due to its potential biological activities. This article discusses its biological activity, including synthesis, structure-activity relationships (SAR), and various case studies that highlight its pharmacological effects.

Chemical Structure and Synthesis

This compound can be synthesized through various organic reactions involving tetrahydrofuran derivatives and 4-methoxybenzyl amine. The synthesis typically involves reductive amination or coupling reactions that yield the desired amine product with high yields and purity.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential in various therapeutic areas:

- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which may be attributed to their ability to scavenge free radicals. For instance, related compounds demonstrated potent DPPH radical scavenging activity, suggesting that this compound could exhibit similar effects .

- Enzyme Inhibition : The compound's structural features suggest potential inhibitory effects on enzymes such as monoamine oxidase (MAO) and cholinesterases (AChE and BChE). Studies have indicated that certain derivatives exhibit selective inhibition against MAO-B, which is crucial for treating neurodegenerative diseases .

- Antimicrobial Activity : Preliminary studies have indicated that derivatives of tetrahydrofuran compounds possess antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Helicobacter pylori. These findings warrant further investigation into the specific activity of this compound against these pathogens .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds provide insights into how modifications to the chemical structure influence biological activity:

- Substituent Effects : The presence of the methoxy group at the para position of the benzyl moiety enhances lipophilicity and may improve binding affinity to biological targets. This is critical for optimizing the pharmacological profile of the compound .

- Ring Structure Influence : The tetrahydrofuran ring contributes to the overall conformation of the molecule, which can affect its interaction with target proteins. Variations in this ring structure have been linked to changes in enzyme inhibition potency .

Case Studies

Several case studies illustrate the biological efficacy of compounds related to this compound:

- Antioxidant Studies : A study evaluated a series of cinnamic acid derivatives, where one compound exhibited an IC50 value of 13 nM against MAO-B, showcasing how structural similarities might translate into potent biological activities for tetrahydrofuran derivatives .

- Antimicrobial Efficacy : A recent investigation into methoxy-substituted compounds demonstrated significant antibacterial activity against H. pylori, with MIC values as low as 8 µg/mL, indicating that similar modifications in this compound could enhance its antimicrobial properties .

Data Summary

The following table summarizes key findings related to the biological activities of compounds structurally related to this compound:

Q & A

Q. How can structural modifications (e.g., fluorination) alter the compound’s physicochemical properties?

- Methodological Answer :

- LogP Studies : Introduce fluorine at the tetrahydrofuran ring to increase lipophilicity (e.g., via Balz-Schiemann reaction).

- Solubility Testing : Compare methoxy vs. ethoxy derivatives in polar/nonpolar solvents .

Q. What mechanistic insights explain unexpected by-products in reductive amination?

- Methodological Answer :

- Intermediate Trapping : Use in-situ IR to detect imine vs. enamine formation.

- Isotopic Labeling : Track hydrogen/deuterium exchange in the presence of NaBD₄ to map reduction pathways .

Q. How do steric effects from the tetrahydrofuran ring influence binding in biological assays?

- Methodological Answer :

- Molecular Docking : Model interactions with protein targets (e.g., GPCRs) using software like AutoDock.

- SAR Studies : Compare activity of tetrahydrofuran vs. tetrahydropyran analogs to assess ring size impact .

Data Contradiction Analysis

Q. Conflicting reports on reaction yields: How to troubleshoot?

- Methodological Answer :

- Parameter Comparison : Check solvent purity (anhydrous THF vs. technical grade), catalyst batch variability, and stirring efficiency.

- Reproducibility : Replicate conditions from (e.g., THF/DMF solvent mix) to isolate solvent polarity effects .

Q. Discrepancies in reported melting points: What factors contribute?

- Methodological Answer :

- Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. acetone) to isolate crystalline forms.

- Impurity Profiling : Use DSC to detect eutectic mixtures or hydrate formation .

Safety and Hazard Mitigation

Q. What safety protocols are critical during large-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.